REACTION_CXSMILES
|
C(OC([NH:11][CH:12]1[CH2:17][CH2:16][N:15]([C:18]2[CH:19]=[C:20]([CH:25]=[CH:26][CH:27]=2)[C:21]([O:23][CH3:24])=[O:22])[CH2:14][CH2:13]1)=O)C1C=CC=CC=1.O.C(O)(C(F)(F)F)=O>O1CCCC1.CO.[C].[Pd]>[NH2:11][CH:12]1[CH2:17][CH2:16][N:15]([C:18]2[CH:19]=[C:20]([CH:25]=[CH:26][CH:27]=2)[C:21]([O:23][CH3:24])=[O:22])[CH2:14][CH2:13]1 |f:1.2,3.4,5.6|
|
Name
|
methyl 3-(4-benzyloxycarbonylaminopiperidin-1-yl)benzoate
|
Quantity
|
120 mg
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)OC(=O)NC1CCN(CC1)C=1C=C(C(=O)OC)C=CC1
|
Name
|
1/1
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
O.C(=O)(C(F)(F)F)O
|
Name
|
tetrahydrofuran methanol
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O1CCCC1.CO
|
Name
|
palladium-carbon
|
Quantity
|
200 mg
|
Type
|
catalyst
|
Smiles
|
[C].[Pd]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The catalyst was filtered off
|
Type
|
CUSTOM
|
Details
|
the filtrate was evaporated under reduced pressure
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
NC1CCN(CC1)C=1C=C(C(=O)OC)C=CC1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |